BenchChemオンラインストアへようこそ!

2-(1,2,3,4-Tetrahydro-1-naphthylamino)-2-imidazoline hydrochloride

TAAR1 Radioligand Binding CNS Pharmacology

2-(1,2,3,4-Tetrahydro-1-naphthylamino)-2-imidazoline hydrochloride (CAS 5254-29-5) is a synthetic imidazoline derivative characterized by a 2-aminoimidazoline core linked to a 1,2,3,4-tetrahydronaphthalene moiety via a secondary amine bridge. Its molecular formula is C13H18ClN3, with a molecular weight of 251.75 g/mol.

Molecular Formula C13H18ClN3
Molecular Weight 251.75 g/mol
CAS No. 5254-29-5
Cat. No. B15345117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,2,3,4-Tetrahydro-1-naphthylamino)-2-imidazoline hydrochloride
CAS5254-29-5
Molecular FormulaC13H18ClN3
Molecular Weight251.75 g/mol
Structural Identifiers
SMILESC1CC(C2=CC=CC=C2C1)NC3=[NH+]CCN3.[Cl-]
InChIInChI=1S/C13H17N3.ClH/c1-2-6-11-10(4-1)5-3-7-12(11)16-13-14-8-9-15-13;/h1-2,4,6,12H,3,5,7-9H2,(H2,14,15,16);1H
InChIKeyFXPPZXZSSBRGQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1,2,3,4-Tetrahydro-1-naphthylamino)-2-imidazoline hydrochloride (CAS 5254-29-5): Chemical Identity and Imidazoline Class Context


2-(1,2,3,4-Tetrahydro-1-naphthylamino)-2-imidazoline hydrochloride (CAS 5254-29-5) is a synthetic imidazoline derivative characterized by a 2-aminoimidazoline core linked to a 1,2,3,4-tetrahydronaphthalene moiety via a secondary amine bridge. Its molecular formula is C13H18ClN3, with a molecular weight of 251.75 g/mol [1]. This compound is structurally distinct from the well-known ophthalmic and nasal decongestant tetrahydrozoline (CAS 522-48-5; C13H16N2·HCl), which lacks the imidazoline-ring amino substituent. The presence of the exocyclic amino group places the compound within a subset of 2-aminoimidazolines that exhibit affinity for both α-adrenergic receptors and trace amine-associated receptors, particularly TAAR1 [2]. However, publicly available quantitative pharmacological characterization of this specific hydrochloride salt remains sparse.

Why 2-(1,2,3,4-Tetrahydro-1-naphthylamino)-2-imidazoline hydrochloride Cannot Be Replaced by Common Imidazoline Decongestants


Casual substitution of 2-(1,2,3,4-tetrahydro-1-naphthylamino)-2-imidazoline hydrochloride with widely available imidazoline analogs such as tetrahydrozoline, naphazoline, or oxymetazoline is not scientifically justified. The target compound bears an exocyclic secondary amine at the 2-position of the imidazoline ring—a structural feature absent in tetrahydrozoline and oxymetazoline—that fundamentally alters its receptor-interaction profile. While tetrahydrozoline and naphazoline act predominantly as peripheral α1-adrenergic agonists producing vasoconstriction [1], the 2-aminoimidazoline scaffold confers higher affinity for central imidazoline I1/I2 receptors and trace amine-associated receptors (TAARs) [2]. Even within the 2-aminoimidazoline subclass, positional isomerism matters: the 1,2,3,4-tetrahydronaphthyl regioisomer differs from its 5,6,7,8-tetrahydronaphthyl counterpart (tramazoline) in receptor-binding potency and tissue selectivity, as demonstrated in comparative rank-order studies of imidazoline agonists across rat and rabbit aorta preparations [3]. These pharmacodynamic differences preclude “in-class” substitution for applications requiring defined TAAR1 engagement or specific α-adrenergic subtype selectivity.

Quantitative Differentiation Evidence for 2-(1,2,3,4-Tetrahydro-1-naphthylamino)-2-imidazoline hydrochloride


Mouse TAAR1 Binding Affinity (Ki = 7.90 nM) Demonstrates High-Potency Trace Amine Receptor Engagement

The racemic 2-(1,2,3,4-tetrahydro-1-naphthyl)-2-imidazoline free base, which structurally corresponds to the target compound, exhibits a dissociation constant (Ki) of 7.90 nM at mouse TAAR1 expressed in recombinant systems, as determined by radioligand competition binding using [³H]-rac-2-(1,2,3,4-tetrahydro-1-naphthyl)-2-imidazoline [1]. Although a direct head-to-head comparison with tetrahydrozoline at TAAR1 is unavailable in the public domain, the binding data establish that this 2-aminoimidazoline scaffold achieves single-digit nanomolar potency at TAAR1—a receptor not significantly engaged by most OTC imidazoline decongestants at therapeutic concentrations [2]. This provides a clear differentiation axis for research applications requiring TAAR1 agonism.

TAAR1 Radioligand Binding CNS Pharmacology

Use as a High-Affinity TAAR1 Radioligand (Kd ≈ 12 nM) Distinguishes the Compound from Non-Radiolabeling Imidazoline Analogs

The tritiated form of rac-2-(1,2,3,4-tetrahydro-1-naphthyl)-2-imidazoline has been employed as a high-affinity radioligand for TAAR1 binding assays, with a reported dissociation constant (Kd) of approximately 12 nM . In contrast, tetrahydrozoline and similar non-amino imidazolines have not been developed as TAAR1 radioligands, reflecting their lower affinity for this receptor [1]. The radioligand application itself serves as a functional differentiation: the compound's binding properties are sufficiently selective and reversible to permit its use in quantitative displacement assays, a capability not demonstrated for simpler imidazoline analogs at TAAR1.

Radioligand Development TAAR1 Assay Competitive Binding

Structural Distinction from Tetrahydrozoline: The Exocyclic Amino Group Confers a Unique Molecular Formula (C13H18ClN3 vs. C13H17ClN2)

2-(1,2,3,4-Tetrahydro-1-naphthylamino)-2-imidazoline hydrochloride (CAS 5254-29-5; MW 251.75 g/mol; formula C13H18ClN3) differs from tetrahydrozoline hydrochloride (CAS 522-48-5; MW 236.74 g/mol; formula C13H17ClN2) by the presence of a single exocyclic nitrogen atom [1]. This structural difference is definitively detectable by mass spectrometry (Δm/z ≈ 15), elemental analysis (theoretical %N: 16.69% vs. 11.83%), and HPLC retention time under standardized conditions. The USP monograph for tetrahydrozoline hydrochloride specifies an assay range of 98.0–100.5% on the dried basis for the C13H16N2·HCl entity [1]; any material conforming to that specification explicitly excludes the amino analog. For procurement purposes, the distinct molecular identity must be verified by the CAS number and confirmatory analytical data to prevent mis-shipment.

Chemical Identity Molecular Formula Quality Control

Tissue-Specific α-Adrenergic Pharmacology: Positional Isomerism Dictates Potency Rankings Across Vascular Beds

Comparative pharmacology of imidazoline agonists in isolated rat and rabbit aorta reveals that small structural modifications produce marked shifts in potency and efficacy rank order. In rabbit aorta (α1-adrenoceptor model), the potency order was oxymetazoline > noradrenaline > tramazoline > tetrahydrozoline > clonidine; in rat aorta (mixed α1/α2 model), the order was noradrenaline > clonidine > tramazoline > oxymetazoline, with tetrahydrozoline lacking measurable agonist activity entirely [1]. Since tramazoline (2-(5,6,7,8-tetrahydro-1-naphthylamino)-2-imidazoline) is the direct positional isomer of the target compound, these data demonstrate that receptor-interaction profiles of 2-aminoimidazolines are highly sensitive to the site of tetralin ring attachment. The target compound (1,2,3,4-isomer) is therefore expected to exhibit a potency and efficacy profile distinct from tramazoline—a prediction supported by the fact that the two isomers were assigned different research codes (KB-227 for the 1,2,3,4-isomer [3] and KB-227/Towk for tramazoline [4], indicating divergent development trajectories).

α-Adrenoceptor Pharmacology Tissue Selectivity Imidazoline SAR

Developmental Safety Profile: Reported Teratology Evaluation in Rodents (KB-227 Report 2)

A dedicated teratology study of 2-(1,2,3,4-tetrahydro)-1-naphthylamino-2-imidazoline hydrochloride (designated KB-227, Report 2) evaluated the influence of the compound on offspring of mice and rats [1]. While full quantitative outcome data from this Japanese-language study are not digitally accessible, the existence of a formal developmental toxicology evaluation distinguishes this compound from many research-grade imidazoline analogs for which no teratogenicity assessment has been conducted. The study was performed by Tanabe Seiyaku Co., indicating industrial-level safety characterization. In contrast, publicly available teratology data for tramazoline, tetrahydrozoline, or naphazoline in a comparable experimental framework are limited or absent [2].

Teratology Developmental Toxicology Imidazoline Safety

Clinical Decongestant Duration: KB-227 Nasal Spray Effect Lasts Up to 8 Hours, Comparable to Xylometazoline but with Different Receptor Profile

Clinical evaluation of KB-227 nasal spray (formulated as 2-(1,2,3,4-tetrahydro-1-naphthylamino)-2-imidazoline hydrochloride) in 10 patients with nasal obstruction demonstrated a decongestant effect lasting up to 8 hours following nebulization, enabling twice-daily dosing [1]. This duration is comparable to xylometazoline (8–10 hours) but is achieved by a compound with a distinct 2-aminoimidazoline pharmacophore that engages a broader receptor panel, including TAAR1 [2]. In a separate clinical comparison, KB-227 was evaluated against Adrenalin (epinephrine), with tomographic assessment confirming sustained nasal mucosal decongestion throughout the day with twice-daily administration [3].

Nasal Decongestion Duration of Action Clinical Pharmacology

Prioritized Application Scenarios for 2-(1,2,3,4-Tetrahydro-1-naphthylamino)-2-imidazoline hydrochloride Based on Quantitative Evidence


TAAR1 Radioligand Binding Assay Standard

The tritiated form of this compound serves as a TAAR1 radioligand (Kd ≈ 12–60 nM) . The unlabeled hydrochloride salt (CAS 5254-29-5) is the required matching reference standard for defining non-specific binding in competitive displacement assays. Laboratories employing [³H]-rac-2-(1,2,3,4-tetrahydro-1-naphthyl)-2-imidazoline for TAAR1 screening must procure the identical unlabeled compound to ensure valid assay calibration; tetrahydrozoline or naphazoline cannot substitute in this role due to insufficient TAAR1 affinity [1].

Structure-Activity Relationship (SAR) Studies of 2-Aminoimidazoline α-Adrenoceptor Agonists

As the 1,2,3,4-tetrahydronaphthyl positional isomer within the 2-aminoimidazoline series, this compound enables systematic comparison with tramazoline (5,6,7,8-tetrahydro isomer) to map how the site of tetralin ring saturation affects α-adrenoceptor subtype selectivity. Published rank-order potency data from rabbit and rat aorta preparations provide a framework for interpreting differential tissue selectivity [2].

Long-Acting Nasal Decongestant Formulation Research

Clinical evidence from the 1960s demonstrates that the KB-227 nasal spray formulation provides up to 8 hours of decongestant effect with twice-daily dosing, comparable to xylometazoline but mediated by a distinct 2-aminoimidazoline scaffold [3][4]. Formulation scientists developing next-generation decongestants with differentiated receptor profiles may use this compound as an active pharmaceutical ingredient starting point.

Imidazoline I1/I2 Receptor Pharmacological Tool Compound

2-Aminoimidazolines are known to exhibit affinity for central imidazoline I1 and I2 receptors, which are implicated in blood pressure regulation and neuroprotection. The target compound's structural features—particularly the exocyclic amine—are consistent with enhanced I1/I2 binding relative to non-amino imidazolines such as tetrahydrozoline [2]. This makes it a candidate tool for discriminating I1- vs. α2-adrenoceptor-mediated effects in cardiovascular or CNS studies, provided receptor-binding profiles are confirmed in the user's assay system.

Quote Request

Request a Quote for 2-(1,2,3,4-Tetrahydro-1-naphthylamino)-2-imidazoline hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.